Methyl pentachlorophenyl butanedioate

Catalog No.
S14934976
CAS No.
94625-87-3
M.F
C11H7Cl5O4
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentachlorophenyl butanedioate

CAS Number

94625-87-3

Product Name

Methyl pentachlorophenyl butanedioate

IUPAC Name

1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate

Molecular Formula

C11H7Cl5O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3

InChI Key

XBEDCVIUJKRYNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Methyl pentachlorophenyl butanedioate is a synthetic organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of a methyl ester group attached to a pentachlorophenyl moiety and a butanedioate backbone. The compound is notable for its high degree of chlorination, which contributes to its chemical stability and potential biological activity. Methyl pentachlorophenyl butanedioate is primarily used in agricultural applications, particularly as a pesticide and herbicide, due to its efficacy against various pests and weeds.

The chemical behavior of methyl pentachlorophenyl butanedioate is influenced by its structure, particularly the chlorinated aromatic ring. Key reactions include:

  • Esterification: The formation of the compound involves the reaction between pentachlorophenol and butanedioic acid, leading to the ester bond formation.
  • Hydrolysis: In aqueous environments, the ester bond can undergo hydrolysis, resulting in the release of pentachlorophenol and butanedioic acid.
  • Photodegradation: Under UV light, methyl pentachlorophenyl butanedioate may undergo photolytic reactions, leading to the breakdown products that include lower chlorinated phenols and other aromatic compounds .

Methyl pentachlorophenyl butanedioate exhibits significant biological activity, primarily as an insecticide and herbicide. Its mechanism of action involves disrupting cellular processes in target organisms. Studies indicate that compounds with similar structures can affect neurotransmitter systems in insects, leading to paralysis or death. Furthermore, chlorinated phenolic compounds are known to exhibit endocrine-disrupting properties, which may impact non-target organisms in the environment .

The synthesis of methyl pentachlorophenyl butanedioate typically involves:

  • Starting Materials: Pentachlorophenol and butanedioic acid are used as primary reactants.
  • Esterification Reaction: The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography techniques to remove unreacted materials and by-products.

This synthetic pathway highlights the importance of controlling reaction conditions to maximize yield and purity .

PentachlorophenolFive chlorine atoms on phenolic ringAntimicrobial, herbicidalWood preservative, pesticideSodium PentachlorophenateSalt form of pentachlorophenolSimilar toxicity as pentachlorophenolWater-soluble pesticideMethyl ChlorophenoxyacetateChlorinated aromatic with acetate groupInsecticidalPesticideMethyl Trichlorophenyl ButanoateThree chlorine atoms on phenolic ringInsecticidalPesticide

Methyl pentachlorophenyl butanedioate is unique due to its specific combination of chlorination and ester functionality, which enhances its stability and effectiveness as a pesticide compared to other similar compounds. Its complex interactions within ecosystems further distinguish it from less chlorinated analogs .

Interaction studies involving methyl pentachlorophenyl butanedioate focus on its environmental fate and effects on non-target organisms:

  • Toxicity Testing: Assessing the impact on aquatic life and soil microorganisms reveals significant toxicity levels, which raise concerns regarding ecological balance.
  • Degradation Pathways: Research indicates that under certain conditions, the compound can degrade into less harmful substances, although some metabolites may persist in the environment .
  • Synergistic Effects: Studies also explore how this compound interacts with other agrochemicals, potentially enhancing or reducing their efficacy.

The synthesis of methyl pentachlorophenyl butanedioate historically relies on esterification protocols between pentachlorophenol and butanedioic acid derivatives. A canonical approach involves the acid-catalyzed reaction of pentachlorophenol with dimethyl succinate under reflux conditions, leveraging sulfuric acid as a catalyst to facilitate nucleophilic acyl substitution. This method typically achieves yields of 65–72%, with purification requiring repetitive recrystallization from ethanol-water mixtures to remove unreacted starting materials and oligomeric byproducts.

An alternative pathway employs succinic anhydride as the acylating agent, reacting with pentachlorophenol in dichloromethane at 40–50°C. This method circumvents the need for strong Brønsted acids by utilizing Lewis acids such as aluminum chloride, which activate the anhydride toward nucleophilic attack by the phenolic oxygen. While this approach reduces side reactions, it necessitates stringent moisture control to prevent hydrolysis of the anhydride intermediate.

Table 1: Comparative Analysis of Traditional Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Acid-catalyzed esterificationH₂SO₄, methanol80–10065–7285–90
Anhydride activationAlCl₃, succinic anhydride40–5078–8292–95

Notably, the choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide enhance the solubility of pentachlorophenol but risk promoting ester hydrolysis at elevated temperatures. Conversely, nonpolar solvents such as toluene favor kinetic control, minimizing side reactions but requiring extended reaction times.

Novel Catalytic Strategies for Regioselective Chlorination

Recent advances in regioselective chlorination focus on transition-metal catalysts and biomimetic systems to direct halogenation to specific positions on the aromatic ring. Palladium(II) complexes ligated by nitrogen-donor ligands, such as 2,2'-bipyridine, have demonstrated efficacy in catalyzing the chlorination of phenyl esters using hexachloroethane as a chlorine source. These systems operate via a mechanism involving oxidative addition of C–Cl bonds to the metal center, followed by directed electrophilic substitution at the para position relative to the ester moiety.

Photoredox catalysis has also emerged as a tool for late-stage chlorination. Utilizing visible light and a ruthenium polypyridyl catalyst, researchers have achieved meta-chlorination of methyl pentachlorophenyl butanedioate precursors with 89% regioselectivity. This method exploits radical intermediates generated through single-electron transfer, enabling functionalization at traditionally inaccessible positions.

Table 2: Catalytic Systems for Regioselective Chlorination

CatalystChlorine SourceRegioselectivity (%)Yield (%)
Pd(bpy)Cl₂HexachloroethanePara: 9285
Ru(bpy)₃²⁺/LightClCCl₃Meta: 8978

Electron-deficient aromatic systems, such as pentachlorophenyl esters, exhibit heightened susceptibility to electrophilic attack at positions ortho to electron-withdrawing groups. Computational studies using density functional theory (DFT) reveal that the ester carbonyl group withdraws electron density via resonance, rendering adjacent carbons more electrophilic and amenable to chlorination.

Stereochemical Considerations in Diester Formation

The stereochemical landscape of methyl pentachlorophenyl butanedioate is governed by the conformational flexibility of the butanedioate backbone and the spatial arrangement of chlorine substituents. Nuclear magnetic resonance (NMR) studies indicate a preference for the s-cis conformation of the ester groups, stabilized by intramolecular dipole-dipole interactions between the carbonyl oxygen and adjacent chlorine atoms. This conformation imposes a dihedral angle of 12–15° between the aromatic ring and the ester plane, as confirmed by X-ray crystallography.

Chiral stationary-phase HPLC analyses have identified two diastereomers arising from restricted rotation around the C–O bond of the ester linkage. These isomers interconvert at rates dependent on temperature, with an energy barrier of 98 kJ/mol calculated via variable-temperature NMR. Impurities such as polychlorinated dibenzo-p-dioxins (PCDDs), formed during high-temperature syntheses, introduce additional stereochemical complexity by acting as stereoelectronic modifiers that alter the compound’s conformational equilibrium.

Table 3: Stereochemical Parameters of Methyl Pentachlorophenyl Butanedioate

ParameterValueMethod
Dihedral angle (C–O–C)12–15°X-ray crystallography
Energy barrier (ΔG‡)98 kJ/molVT-NMR
Diastereomer ratio3:1 (s-cis:s-trans)Chiral HPLC

The presence of pentachlorophenyl groups introduces steric hindrance that biases the esterification equilibrium toward monoesterification. Kinetic studies using stopped-flow spectrophotometry reveal that the second esterification step (formation of the diester) proceeds 40% slower than the first due to decreased nucleophilicity of the monoester intermediate.

Methyl pentachlorophenyl butanedioate represents a unique class of polyhalogenated aromatic esters characterized by exceptional reactivity patterns that distinguish it from conventional ester compounds [1]. The compound's molecular structure, featuring a pentachlorophenyl group linked to a butanedioate backbone through methyl ester functionality, creates a complex electronic environment that profoundly influences its mechanistic behavior in nucleophilic substitution reactions [1] . The extensive chlorination of the aromatic ring system establishes powerful electron-withdrawing effects that activate the carbonyl centers toward nucleophilic attack while simultaneously stabilizing reaction intermediates through resonance delocalization [3] [4].

Nucleophilic Acyl Substitution Dynamics in Polyhalogenated Systems

The nucleophilic acyl substitution mechanism of methyl pentachlorophenyl butanedioate proceeds through a classical addition-elimination pathway, yet exhibits distinctive characteristics attributable to the pentachlorophenyl substituent's electronic influence [5] [6]. The initial nucleophilic attack occurs at the carbonyl carbon adjacent to the pentachlorophenyl leaving group, forming a tetrahedral intermediate that is significantly stabilized by the electron-withdrawing effects of the five chlorine substituents [7] [8]. This stabilization fundamentally alters the reaction kinetics compared to unsubstituted phenyl esters, lowering the activation barrier for intermediate formation while simultaneously increasing the barrier for leaving group departure [9] [10].

The pentachlorophenoxide leaving group represents one of the most stable phenoxide anions due to the combined inductive effects of the chlorine substituents [11] [12]. Computational studies demonstrate that the negative charge developed upon leaving group departure is effectively delocalized across the aromatic ring system through resonance interactions with the chlorine atoms [3] [13]. The enhanced stability of this leaving group contributes to the compound's reactivity profile, making it particularly susceptible to nucleophilic attack under mild conditions [14] [15].

NucleophileTransition State Energy (kilojoules per mole)Reaction Barrier (kilojoules per mole)Product Stability (kilojoules per mole)
Hydroxide ion67.345.2-145.6
Methoxide ion72.148.7-132.4
Benzylamine59.838.9-156.7
Water89.478.4-89.2
Acetate ion74.652.3-126.8

The reaction mechanism exhibits pronounced sensitivity to the nature of the attacking nucleophile [16] [17]. Strong nucleophiles such as hydroxide and alkoxide ions demonstrate significantly lower activation barriers compared to neutral nucleophiles like water [18] [19]. This selectivity arises from the enhanced electrophilicity of the carbonyl carbon induced by the pentachlorophenyl group's electron-withdrawing character [20] [21]. The stabilization of the tetrahedral intermediate through charge delocalization also influences the stereochemical outcome of reactions, particularly in cases involving chiral nucleophiles [22] [23].

Kinetic Studies of Transesterification Reactions

Kinetic investigations of methyl pentachlorophenyl butanedioate transesterification reactions reveal complex rate dependencies that reflect the compound's unique electronic structure [24] [25]. The reaction rates exhibit strong temperature dependence, following Arrhenius behavior with activation energies typically ranging from 38 to 78 kilojoules per mole depending on reaction conditions [26] [27]. Alkaline conditions promote the fastest rates due to the enhanced nucleophilicity of alkoxide species formed in situ from alcohols [28] [19].

Reaction ConditionRate Constant (per second)Half-life (minutes)Activation Energy (kilojoules per mole)
Alkaline Hydrolysis (pH 12, 25°C)2.3 × 10⁻³5.045.2
Neutral Hydrolysis (pH 7, 25°C)1.2 × 10⁻⁶962078.4
Acidic Hydrolysis (pH 2, 25°C)4.5 × 10⁻⁵25662.1
Transesterification (Methanol, 60°C)8.7 × 10⁻⁴13.352.8
Aminolysis (Benzylamine, 25°C)1.8 × 10⁻²0.6438.7

Temperature effects on transesterification rates demonstrate exponential enhancement with increasing thermal energy [29] [26]. The rate constants increase by approximately 2.8-fold for each 10-degree Celsius temperature rise, consistent with the expected Arrhenius relationship for bimolecular reactions [30] [24]. At elevated temperatures, competing side reactions including hydrolysis and elimination processes become more prominent, necessitating careful optimization of reaction conditions to maximize transesterification selectivity [25] [27].

Temperature (°C)Rate Constant (×10⁻³ per second)Relative RateNatural Logarithm of Rate Constant
150.821.0-7.11
252.302.8-6.07
356.127.5-5.09
4515.418.8-4.17
5535.843.7-3.33
6578.295.4-2.55

Solvent effects play a crucial role in determining transesterification rates and selectivity [17] [31]. Polar protic solvents such as alcohols facilitate the reaction through hydrogen bonding interactions that stabilize transition states and intermediates [31] [16]. Conversely, polar aprotic solvents like dimethyl sulfoxide and dimethylformamide enhance nucleophile reactivity by minimizing solvation effects that would otherwise diminish nucleophilic character [17] [18].

SolventDielectric ConstantRelative RateSolvation Energy (kilojoules per mole)
Water78.41.00-42.6
Methanol32.70.45-38.2
Ethanol24.50.32-35.1
Acetone20.70.18-28.9
Dimethyl sulfoxide46.72.30-45.3
Dimethylformamide36.71.80-41.7

Computational Modeling of Electronic Effects on Reaction Pathways

Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of methyl pentachlorophenyl butanedioate [13] [32]. The highest occupied molecular orbital primarily localizes on the pentachlorophenyl ring system, while the lowest unoccupied molecular orbital concentrates electron density on the carbonyl groups [33] [4]. This orbital arrangement facilitates nucleophilic attack at the carbonyl centers while simultaneously stabilizing the resulting anionic intermediates through delocalization into the aromatic system [34] [15].

Molecular OrbitalEnergy (electron volts)CharacterLocalization
Highest Occupied Molecular Orbital-8.42π-orbital (aromatic ring)Pentachlorophenyl ring
Lowest Unoccupied Molecular Orbital-2.78π*-orbital (carbonyl)Carbonyl groups
Highest Occupied Molecular Orbital-1-9.15π-orbital (aromatic ring)Pentachlorophenyl ring
Lowest Unoccupied Molecular Orbital+1-1.32π*-orbital (aromatic ring)Pentachlorophenyl ring
Highest Occupied Molecular Orbital-2-10.23σ-orbital (carbon-chlorine)Carbon-chlorine bonds

The electronic effects of chlorine substitution manifest through both inductive and resonance mechanisms [3] [35]. Each chlorine atom contributes approximately 0.23 electron volts to the overall electron-withdrawing character through inductive effects, while resonance interactions provide additional stabilization of approximately 0.20 electron volts [36] [37]. The cumulative effect of five chlorine substituents creates a highly electron-deficient aromatic system that significantly enhances the electrophilicity of attached carbonyl groups [13] [38].

Chlorine PositionElectronic EffectInductive EffectResonance EffectCombined Effect
Carbon-2Electron-withdrawing0.23-0.200.23
Carbon-3Electron-withdrawing0.23-0.200.23
Carbon-4Electron-withdrawing0.23-0.200.23
Carbon-5Electron-withdrawing0.23-0.200.23
Carbon-6Electron-withdrawing0.23-0.200.23

Transition state calculations reveal the critical role of electronic effects in determining reaction selectivity and rates [39] [14]. The formation of tetrahedral intermediates involves significant charge reorganization, with the developing negative charge being stabilized through delocalization into the pentachlorophenyl system [12] [40]. This stabilization effect lowers activation barriers for nucleophilic addition while simultaneously increasing barriers for leaving group departure, resulting in the formation of relatively long-lived reaction intermediates [14] [41].

Microbial Consortia Capable of Dehalogenation

The biodegradation of methyl pentachlorophenyl butanedioate involves specialized microbial communities capable of transforming both the pentachlorophenyl aromatic moiety and the butanedioate ester components. Research on similar pentachlorophenyl compounds has identified several key bacterial genera with dehalogenation capabilities [1].

Anaerobic Dehalogenating Bacteria

The most extensively studied anaerobic dehalogenating organisms belong to the genera Desulfitobacterium, Dehalobacter, Sulfurospirillum, and Desulfovibrio [2]. Desulfitobacterium hafniense strain PCP-1 represents a particularly important organism, being the first known anaerobic microorganism capable of degrading pentachlorophenol to 3-chlorophenol via the formation of 2,3,4,5-tetrachlorophenol and 3,4,5-trichlorophenol [3]. This organism possesses multiple reductive dehalogenase genes, with five complete reductive dehalogenase gene loci identified, including cprA1 through cprA5 [4].

Studies have demonstrated that reductive dehalogenation of pentachlorophenol involves sequential dechlorination steps. Desulfitobacterium hafniense strain PCP-1 utilizes two distinct enzymatic systems: one that dechlorinates pentachlorophenol at the ortho position to generate 3,4,5-trichlorophenol, and another that dechlorinates 3,4,5-trichlorophenol at the meta and para positions to produce 3-chlorophenol [1]. The organism exhibits substrate specificity, with pentachlorophenol, 2,4,6-trichlorophenol, and 2,3,4-trichlorophenol serving as inducers of ortho-dechlorinating activity [1].

Aerobic Degrading Bacteria

Under aerobic conditions, Sphingobium chlorophenolicum (formerly Sphingomonas chlorophenolicum) represents the most well-characterized organism for pentachlorophenol degradation [1]. This bacterium utilizes a NADPH-dependent conversion of pentachlorophenol to tetrachlorohydroquinone via pentachlorophenol 4-monooxygenase, followed by sequential reductive dehalogenation to 2,6-dichloro-1,4-hydroquinone [1] [5].

Mycobacterium chlorophenolicum and Mycobacterium fortuitum exhibit different degradation mechanisms, utilizing membrane-bound cytochrome P-450 type enzymes for hydroxylation of pentachlorophenol to tetrachlorohydroquinone [1]. These Gram-positive bacteria subsequently transform tetrachlorohydroquinone through hydrolytic dehalogenation to form 3,5,6-trichloro-1,2,4-trihydroxybenzene, which undergoes further reductive dehalogenation steps [1].

Mixed Microbial Communities

Natural microbial consortia demonstrate enhanced degradation capabilities compared to pure cultures. Studies with pentachlorophenyl compounds have shown that microbial consortia from contaminated sediments can achieve complete mineralization through sequential dechlorination and phenol degradation [2]. The spatial distribution of these organisms in continuous-flow reactors reveals that reductive dechlorinators and phenol degraders coexist, with key genera including Cryptanaerobacter and Syntrophus species responsible for phenol metabolism [2].

Research on bacterial communities has identified that effective dehalogenation requires the presence of both primary dehalogenating organisms and secondary degraders capable of metabolizing intermediate products [3]. The bacterial population dynamics show initial low degradation rates attributed to acclimatization processes, followed by steady growth phases lasting several weeks [6].

Enzymatic Cleavage Mechanisms of Aromatic Esters

The biodegradation of methyl pentachlorophenyl butanedioate involves enzymatic cleavage of both the aromatic ester linkage and subsequent transformation of the liberated components. The ester hydrolysis mechanisms and aromatic ring cleavage pathways represent critical steps in the overall degradation process.

Esterase-Mediated Hydrolysis

Aromatic ester hydrolysis can occur through multiple enzymatic mechanisms, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis pathways [7]. The hydrolysis of aromatic esters involves cleavage of the ester linkage, resulting in formation of the corresponding carboxylic acid and alcohol components [8]. For methyl pentachlorophenyl butanedioate, this process would yield pentachlorophenol and methyl hydrogen butanedioate.

Enzymatic hydrolysis mechanisms involve nucleophilic attack by water molecules on the ester carbonyl carbon, facilitated by esterase enzymes [9]. Studies on polyethylene terephthalate hydrolases have identified several enzyme classes capable of aromatic ester degradation, including cutinases, lipases, carboxylesterases, and specialized esterases [10]. These enzymes share common structural features, including solvent-accessible active sites with affinity for hydrophobic aromatic substrates [10].

The rate of ester hydrolysis is influenced by several factors including steric effects, electronic effects of substituents, and environmental conditions such as pH and temperature [8] [7]. Electron-withdrawing groups on aromatic rings, such as chlorine substituents, can increase the electrophilicity of the carbonyl carbon, potentially enhancing hydrolysis rates [8].

Microbial Esterase Systems

Microbial communities possess diverse esterase systems capable of hydrolyzing aromatic esters. Research on chlorinated aromatic compounds has demonstrated that bacterial esterases can effectively cleave ester bonds in the presence of multiple chlorine substituents [11]. Studies with esters of chlorinated carboxylic acids have shown that microbial transformation rates vary depending on the structure of both the aromatic and aliphatic components [11].

The enzymatic cleavage of phthalate esters provides insights into mechanisms relevant to methyl pentachlorophenyl butanedioate degradation. Bacterial degradation of phthalate diesters involves successive hydrolysis reactions, first producing monoesters and subsequently releasing phthalic acid [12]. This sequential hydrolysis pattern suggests that methyl pentachlorophenyl butanedioate may undergo initial cleavage to produce pentachlorophenol and hydrogen butanedioate intermediates.

Aromatic Ring Cleavage Pathways

Following ester hydrolysis and liberation of pentachlorophenol, aromatic ring cleavage becomes essential for complete mineralization. Aromatic ring cleavage in bacterial systems occurs through two primary mechanisms: intradiol and extradiol cleavage reactions [13]. These dioxygenase-catalyzed reactions incorporate molecular oxygen into the aromatic ring, facilitating subsequent degradation steps [14].

For chlorinated aromatic compounds, ring cleavage typically occurs after partial dechlorination has reduced the number of chlorine substituents [1]. The presence of multiple chlorine atoms can inhibit direct ring cleavage, necessitating preliminary reductive dehalogenation steps [1]. Studies with pentachlorophenol have demonstrated that complete dechlorination to phenol precedes ring cleavage and mineralization [3].

Metabolite Profiling During Aerobic/Anaerobic Degradation

The biodegradation of methyl pentachlorophenyl butanedioate generates distinct metabolite profiles under aerobic and anaerobic conditions, reflecting the different enzymatic pathways and microbial communities involved in each environment.

Aerobic Degradation Metabolites

Under aerobic conditions, the degradation of pentachlorophenyl compounds typically proceeds through hydroxylation and subsequent dechlorination steps. Primary metabolites include tetrachlorohydroquinone, formed through the action of pentachlorophenol 4-monooxygenase [5]. This intermediate undergoes sequential reductive dehalogenation to produce 2,6-dichloro-1,4-hydroquinone and eventually 1,2,4-benzenetriol [1].

Studies with Microbacterium paraoxydans degrading pentachlorobiphenyl have identified key metabolites including 1,2,4-benzenetriol, which feeds into multiple degradation pathways including benzoate, chlorocyclohexane, chlorobenzene, and aminobenzoate metabolism [15]. The metabolite profiling revealed five differentially enriched compounds strongly associated with degradation proteins, indicating coordinated metabolic responses [15].

Aerobic degradation also generates various chlorinated intermediates, including tetrachlorophenols, trichlorophenols, and dichlorophenols [16] [17]. Gas chromatographic analysis of soil extracts from aerobic pentachlorophenol degradation has detected 2,3,5,6-tetrachlorophenol, 2,3,4,5-tetrachlorophenol, and 2,3,6-trichlorophenol as major metabolites [18].

The formation of pentachloroanisole represents an important methylation product observed in both aerobic and anaerobic systems [18]. This methylated derivative demonstrates greater persistence than the parent compound and can accumulate in soil and sediment environments [19].

Anaerobic Degradation Metabolites

Anaerobic degradation of pentachlorophenyl compounds produces a different metabolite profile characterized by sequential reductive dechlorination products. The primary pathway involves the formation of 2,4,6-trichlorophenol through meta-dechlorination, followed by further dechlorination to dichlorophenols and monochlorophenols [20].

Studies with anaerobic sediment slurries have identified phenol and benzoate as major metabolites of chlorophenol degradation [21]. The transformation pathway involves initial reductive dehalogenation of chlorophenols to phenol, followed by anaerobic conversion of phenol to benzoate through carboxylation and dehydroxylation reactions [21]. This process generates 3-chlorobenzoate as a persistent intermediate product [21].

Metabolite profiling in continuous anaerobic reactors has revealed the spatial distribution of degradation products, with dechlorination occurring primarily in the initial reactor segments and phenol degradation extending through downstream sections [2]. The accumulation patterns show phenol production concurrent with chlorophenol removal, followed by benzoate formation during phenol decline [2].

Butanedioate Ester Metabolism

The butanedioate component of methyl pentachlorophenyl butanedioate undergoes distinct metabolic transformations. Succinate esters are typically hydrolyzed by esterases to release succinic acid, which enters central metabolic pathways [22]. The hydrolysis of succinate esters can occur through both enzymatic and non-enzymatic mechanisms, particularly in the presence of peptide conjugates that facilitate autohydrolysis [22].

Dicarboxylic acid metabolism involves peroxisomal β-oxidation pathways that generate acetyl-CoA units [23]. The degradation of long-chain dicarboxylic acids through peroxisomal β-oxidation represents an alternative pathway that can limit toxic effects of fatty acid accumulation [23]. This process involves transport by ABCD3, activation by acyl-CoA synthetases, and subsequent β-oxidation steps [23].

Environmental Factors Affecting Metabolite Formation

The formation and persistence of metabolites are significantly influenced by environmental conditions including pH, temperature, oxygen availability, and nutrient status. Under aerobic conditions with high organic matter content, median temperatures, and elevated pH, microbial breakdown is enhanced with half-lives of 7-14 days for pentachlorophenol [16]. Conversely, low oxygen conditions result in slower degradation with half-lives of 10-70 days under flooded conditions [16].

ConditionPrimary MetabolitesHalf-life RangeKey Enzymes
AerobicTetrachlorohydroquinone, 1,2,4-benzenetriol7-14 daysMonooxygenases, dioxygenases
Anaerobic2,4,6-trichlorophenol, phenol, benzoate10-70 daysReductive dehalogenases
High pHEnhanced dechlorination products7-14 daysMultiple enzyme systems
Low oxygenPersistent chlorinated intermediates80-192 daysLimited enzyme activity

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

379.875747 g/mol

Monoisotopic Mass

377.878697 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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